molecular formula C21H21N B14575906 4-[(4-Hexylphenyl)ethynyl]benzonitrile CAS No. 61645-89-4

4-[(4-Hexylphenyl)ethynyl]benzonitrile

Cat. No.: B14575906
CAS No.: 61645-89-4
M. Wt: 287.4 g/mol
InChI Key: LHTRCIRFWQBRBB-UHFFFAOYSA-N
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Description

4-[(4-Hexylphenyl)ethynyl]benzonitrile is an organic compound with a complex structure that includes a hexyl group attached to a phenyl ring, which is further connected to a benzonitrile group via an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hexylphenyl)ethynyl]benzonitrile typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where a terminal alkyne (such as 4-ethynylbenzonitrile) is coupled with an aryl halide (such as 4-hexylphenyl iodide) in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate to facilitate the coupling.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hexylphenyl)ethynyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

4-[(4-Hexylphenyl)ethynyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Hexylphenyl)ethynyl]benzonitrile largely depends on its application. In organic synthesis, it acts as a reactive intermediate in cross-coupling reactions, where the ethynyl group facilitates the formation of carbon-carbon bonds. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Hexylphenyl)ethynyl]benzonitrile is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and overall chemical behavior. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

61645-89-4

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

4-[2-(4-hexylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C21H21N/c1-2-3-4-5-6-18-7-9-19(10-8-18)11-12-20-13-15-21(17-22)16-14-20/h7-10,13-16H,2-6H2,1H3

InChI Key

LHTRCIRFWQBRBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

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